1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid,hydrochloride
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Overview
Description
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of different stereoisomers from the same starting materials . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve high enantioselectivity.
Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid, hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold with various biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Proline derivatives: Widely used in medicinal chemistry for their stereochemical properties and biological activities
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,15) |
InChI Key |
XRYRJXQJSTWFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2C(=O)O |
Origin of Product |
United States |
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